molecular formula C20H23N3O5S2 B2962750 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 865592-32-1

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2962750
CAS No.: 865592-32-1
M. Wt: 449.54
InChI Key: JGSYOEZJORRBKF-UHFFFAOYSA-N
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Description

“N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C20H23N3O5S2. It has an average mass of 449.544 Da and a monoisotopic mass of 449.107910 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C20H23N3O5S2 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy data, which are not available in the resources I have access to.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C20H23N3O5S2, average mass 449.544 Da, and monoisotopic mass 449.107910 Da . Additional properties such as solubility, melting point, boiling point, etc., are not available in the resources I have access to .

Scientific Research Applications

Cardiac Electrophysiological Activity

  • Synthesis and Electrophysiological Activity : A study highlighted the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, showcasing their potency in in vitro assays and indicating their potential as class III electrophysiological agents (Morgan et al., 1990).

Antitumor Activity

  • Antitumor Properties : Research on 2-phenylbenzothiazoles, including the synthesis of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, revealed potent and selective inhibitory activity against cancer cell lines, particularly lung, colon, and breast cancer (Mortimer et al., 2006).

Synthesis Methods and Cytotoxic Potentials

  • One-Pot Synthesis and Cytotoxic Potentials : A study focusing on the one-pot three-component synthesis of N-arylbenzamides in glycerol medium showed significant cytotoxic potentials against various cancer cells, demonstrating the compound's relevance in developing anticancer drugs (Thumula et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions, indicating potential applications in material science (Hu et al., 2016).

Intramolecular Cyclization

  • Cyclization Methods : A method for intramolecular cyclization of thiobenzamides to benzothiazoles, using reactive intermediates, was developed, contributing to the field of organic synthesis (Downer-Riley & Jackson, 2008).

Antimicrobial Activity

  • Antimicrobial Studies : Novel heterocycles, including benzimidazole, benzoxazole, and benzothiazole derivatives, were synthesized and showed excellent broad-spectrum antimicrobial activity, indicating their potential in developing new antimicrobial agents (Padalkar et al., 2014).

Other Applications

  • Phosphoinositide Inhibition : Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involved benzothiazole derivatives, highlighting their importance in biochemical and pharmacological research (Stec et al., 2011).
  • Protective Effects Against Reactive Oxygen Species : Research on copper(II) complexes of benzothiazolesulfonamides showed protective action against reactive oxygen species, relevant in biochemical and medical research (González-Álvarez et al., 2005).

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-8-9-15-18(12-14)29-20(21-15)22-19(24)13-7-10-16(27-3)17(11-13)28-4/h7-12H,5-6H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSYOEZJORRBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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